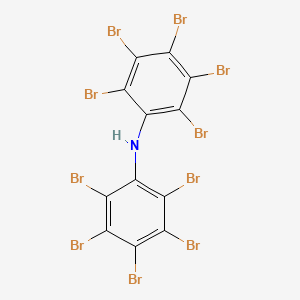

Pentabromo-N-(pentabromophenyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

84852-54-0 |

|---|---|

Molecular Formula |

C12HBr10N |

Molecular Weight |

958.2 g/mol |

IUPAC Name |

2,3,4,5,6-pentabromo-N-(2,3,4,5,6-pentabromophenyl)aniline |

InChI |

InChI=1S/C12HBr10N/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22/h23H |

InChI Key |

OQXYDDOXOUGYNX-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)NC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Advanced Synthetic Routes for Pentabromo-N-(pentabromophenyl)aniline

The preparation of this compound involves the exhaustive bromination of N-phenylaniline (diphenylamine) or its partially brominated precursors. Advanced synthetic routes focus on improving yield, purity, and control over the bromination process.

The direct bromination of aromatic amines like aniline (B41778) often leads to a mixture of ortho- and para-substituted products, and over-reactivity can be an issue. allen.inkhanacademy.org To achieve the exhaustive bromination required for this compound, catalytic methods are explored to enhance efficiency and selectivity. While direct catalytic synthesis of the target molecule is not extensively documented, analogous reactions with aniline derivatives suggest potential pathways.

Copper-based catalysts have shown efficacy in the regioselective bromination of anilines. tandfonline.comnih.gov For instance, copper(II) halides can facilitate para-bromination under mild conditions, which could be a foundational step before further bromination. nih.gov The use of ionic liquids as solvents in conjunction with copper halides has been shown to improve yields and regioselectivity for the bromination of unprotected anilines. nih.gov Palladium catalysis has also emerged as a powerful tool for C-H functionalization, including the meta-selective bromination of aniline derivatives, which could offer alternative strategies for introducing bromine atoms at specific positions. nih.gov

| Catalyst System | Substrate Scope | Key Features | Potential Application to Target Synthesis |

| Copper(II) bromide (CuBr₂) | Aniline derivatives | High regioselectivity for para-bromination, mild reaction conditions. nih.gov | Stepwise bromination of diphenylamine (B1679370), controlling initial substitution patterns. |

| Palladium(II) acetate (B1210297) with a directing group | Aniline derivatives | Directs bromination to the meta-position, overcoming inherent ortho/para selectivity. nih.gov | Introduction of bromine at less reactive positions to achieve full substitution. |

The synthesis of highly halogenated compounds can often benefit from the use of pre-functionalized starting materials. Instead of starting from diphenylamine, using partially brominated anilines or phenyl rings as precursors could provide a more controlled route. For instance, the reaction of pentabromoaniline with a suitably activated pentabromobenzene (B1596035) derivative could be a potential, albeit challenging, synthetic pathway.

The reaction conditions for bromination are critical. The use of strong brominating agents such as excess bromine in the presence of a Lewis acid is a classical approach. However, this can lead to side reactions and purification challenges. Milder and more selective brominating agents like N-bromosuccinimide (NBS) in various solvent systems are often preferred for better control. nih.gov Solvent-free conditions using reagents like dioxane dibromide have also been shown to be highly effective and regioselective for the bromination of aromatic compounds. capes.gov.br

| Precursor Strategy | Reaction Conditions | Advantages | Challenges |

| Stepwise bromination of diphenylamine | NBS in a suitable solvent (e.g., THF) | Better control over the degree of bromination. nih.gov | Multiple steps required, potential for isomeric mixtures. |

| Coupling of highly brominated precursors | Ullmann condensation or Buchwald-Hartwig amination | Potentially more direct route to the final product. | Steric hindrance from multiple bromine atoms can significantly lower reaction rates and yields. |

| Direct exhaustive bromination | Excess Br₂ with a Lewis acid catalyst | Single-step synthesis. | Harsh conditions, potential for by-product formation, and difficult purification. |

For a molecule like this compound, stereoselectivity is not a factor as the molecule is achiral. However, regioselectivity during the bromination of the N-phenylaniline backbone is a critical consideration. The amino group is a strongly activating, ortho-, para-directing group. allen.inkhanacademy.org This inherent directing effect must be managed to achieve substitution at all available positions.

Protecting the amino group through acetylation can moderate its activating effect and provide steric hindrance to favor para-substitution. khanacademy.orgyoutube.com After bromination, the protecting group can be removed. Another strategy involves the use of directing groups that can be temporarily installed to guide bromination to specific C-H bonds, including the typically less reactive meta-positions. nih.gov Furthermore, computational studies and theoretical analyses of electrophilic aromatic bromination can help predict positional selectivity and guide the development of regioselective synthetic methods. nih.gov

Mechanistic Studies of this compound Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. This includes identifying key intermediates and understanding the kinetics of the reaction pathways.

The formation of aniline derivatives often proceeds through various reactive intermediates. nih.gov In electrophilic bromination, the initial step involves the generation of an electrophilic bromine species, which then attacks the electron-rich aromatic ring to form a sigma complex, also known as an arenium ion. The stability of this intermediate is influenced by the substituents on the ring.

In the context of aniline, the lone pair of electrons on the nitrogen atom can stabilize the positive charge in the arenium ion through resonance, which accounts for the high reactivity of anilines in electrophilic substitution. chemistrysteps.com During the formation of aniline derivatives through other reactions, such as nucleophilic catalysis, Schiff base intermediates can be formed between the aniline and an aldehyde. rsc.org In oxidative polymerization of aniline, radical cations and phenazine-like structures have been identified as intermediates. acs.orgresearchgate.net While specific intermediates for the exhaustive bromination of diphenylamine are not detailed in the literature, it is plausible that a series of increasingly brominated arenium ions are formed sequentially.

The kinetics of the exhaustive bromination to form this compound would likely be complex. The rate of each successive bromination step would decrease due to the deactivating effect of the newly introduced bromine atoms and increasing steric hindrance. The initial bromination steps on the electron-rich diphenylamine would be relatively fast, while the final bromination steps to achieve full substitution would likely be much slower and require more forcing conditions. The rate-limiting step would probably be the introduction of the last one or two bromine atoms onto the highly deactivated and sterically hindered rings.

Computational Modeling of Synthetic Reaction Mechanisms for this compound

In the broader context of brominated flame retardants, computational models have been employed to investigate the formation and degradation pathways of compounds such as polybrominated diphenyl ethers (PBDEs). These studies often utilize density functional theory (DFT) and other quantum chemical methods to provide insights into reaction energetics and mechanisms. However, direct extrapolation of these findings to the N-phenyl-bridged structure of this compound is not scientifically rigorous without specific computational studies on its formation.

Therefore, a detailed discussion, including data tables and specific research findings on the computational modeling of the synthetic reaction mechanisms for this compound, cannot be provided at this time due to a lack of available data in the scientific domain. Further research and publication in this specific area are required to elaborate on the mechanistic details from a computational perspective.

Environmental Fate and Transport Research

Environmental Pathways and Distribution of Pentabromo-N-(pentabromophenyl)aniline

Detailed research on the environmental pathways and distribution of this compound is not available in peer-reviewed literature. The following subsections outline the specific areas where research is needed.

Atmospheric Transport and Deposition Research

No specific studies on the atmospheric transport and deposition of this compound were identified. Research on other persistent organic pollutants indicates that atmospheric transport can be a significant pathway for long-range environmental distribution, and that deposition rates can be influenced by factors such as precipitation and proximity to oceanic sources. nih.gov However, without compound-specific data, the potential for atmospheric transport of this compound remains uncharacterized.

Aquatic Transport and Sediment Partitioning Studies

There is a lack of research concerning the transport of this compound in aquatic systems and its partitioning to sediment. For other hydrophobic compounds, such as PBDEs, partitioning to sediment is a major fate process in the aquatic environment. nih.gov The extent to which this compound adsorbs to sediment particles is currently unknown.

Soil Mobility and Sequestration Dynamics

No studies were found that specifically investigate the mobility and sequestration of this compound in soil. The behavior of other persistent organic pollutants in soil is known to be complex, involving processes of adsorption to organic matter and potential for long-term sequestration. nih.gov The mobility of this compound in the terrestrial environment has not been determined.

Inter-compartmental Exchange Processes

Information regarding the exchange of this compound between different environmental compartments (e.g., air-water, soil-air) is not available. Understanding these exchange processes is crucial for developing a complete picture of a chemical's environmental distribution. For other persistent chemicals, these processes are key determinants of their ultimate environmental fate. diva-portal.org

Advanced Degradation Mechanisms of this compound in Environmental Matrices

The degradation of this compound in the environment is a critical area where research is lacking.

Biodegradation Studies: Microbial Metabolism and Enzyme Systems

The biodegradation of highly halogenated organic compounds is a critical area of environmental research. For compounds structurally similar to this compound, microbial metabolism often proceeds under anaerobic conditions through a process known as reductive dehalogenation.

Microbial communities in anoxic environments, such as sediments and sludge, have demonstrated the capacity to metabolize highly brominated compounds. For instance, anaerobic sludge has been shown to degrade 4-monobrominated diphenyl ether, with by-products indicating a debromination reaction. nih.gov The process can be facilitated by the presence of other carbon sources in a process called co-metabolism. nih.govnih.gov Studies on decabromodiphenyl ether (DBDE) have shown that it can be biodegraded in soil slurry microcosms, leading to the formation of various polybrominated diphenyl ether congeners and hydroxylated brominated diphenyl ethers. nih.gov The mechanism is proposed to involve a series of biological reactions including hydroxylation and debromination. nih.gov

Key microorganisms implicated in the degradation of similar compounds include species from the genera Pseudomonas, Burkholderia, and Alcaligenes, which have been identified as primary aniline (B41778) degraders in aquatic environments. nih.gov Furthermore, Dehalococcoides-containing enrichment cultures have been shown to completely debrominate some PBDEs. frontiersin.org The enzymes involved in these processes are often dehalogenases, which catalyze the removal of halogen atoms from the aromatic rings, and dioxygenases, which can initiate ring cleavage. For example, catechol 2,3-dioxygenase genes have been identified during the biodegradation of DBDE. nih.gov

Table 1: Microbial Genera and Enzyme Systems in the Biodegradation of Analogous Compounds

| Microbial Genus | Enzyme System | Role in Biodegradation | Analogous Compound |

|---|---|---|---|

| Pseudomonas | Dioxygenases | Aniline degradation, ring cleavage | Aniline |

| Burkholderia | Dioxygenases | Aniline degradation | Aniline |

| Alcaligenes | Dioxygenases | Aniline degradation | Aniline |

| Dehalococcoides | Reductive Dehalogenases | Debromination of PBDEs | PBDEs |

| Clostridium | Not specified | Debromination of brominated diphenyl ethers | 4-monobrominated diphenyl ether |

| Brevibacillus brevis | Not specified | Biosorption and degradation of BDE-209 | BDE-209 |

Hydrolytic Stability and Transformation Products

The hydrolytic stability of highly brominated compounds like this compound is generally high due to the strength of the carbon-bromine and amine-phenyl bonds. Hydrolysis is not typically a major degradation pathway for such persistent organic pollutants under normal environmental pH and temperature conditions.

However, under specific conditions, such as hydrothermal treatment, degradation can occur. For instance, studies on decabromodiphenyl ether have shown that it can be decomposed at temperatures above 200°C in water. nih.gov The primary transformation products result from the cleavage of the ether bond and subsequent reactions. While direct hydrolytic data for this compound is not available, it is expected to exhibit high stability in aquatic environments.

Oxidative Degradation Processes (e.g., Fenton, Electrocoagulation)

Advanced oxidation processes (AOPs) represent a promising technology for the degradation of persistent organic pollutants. These methods generate highly reactive species, such as hydroxyl radicals, which can break down recalcitrant molecules.

The Electro-Fenton process, an electrochemical AOP, has been shown to be effective in degrading aniline solutions. nih.govresearchgate.net This process involves the in-situ generation of hydrogen peroxide and its reaction with a ferrous iron catalyst to produce hydroxyl radicals. nih.govresearchgate.net The degradation of aniline in this system can lead to the formation of an insoluble polymer and the gradual removal of total organic carbon. nih.gov Peroxi-coagulation, another electrochemical process, has demonstrated even higher degradation power for aniline, removing over 95% of the pollutant. nih.govresearchgate.net

For highly brominated compounds like BDE-209, oxidative degradation has been achieved using potassium permanganate (B83412) in an acidic medium. nih.gov The reaction pathways involve the cleavage of the ether bond to form pentabromophenol (B1679275) and direct oxidation of the benzene (B151609) ring, producing hydroxylated polybrominated diphenyl ethers. nih.gov Given the structural similarities, it is plausible that AOPs could effectively degrade this compound, likely through oxidation of the aniline functional group and cleavage of the N-phenyl bond.

Table 2: Oxidative Degradation Processes and Their Efficacy on Analogous Compounds

| Oxidative Process | Target Compound | Key Findings |

|---|---|---|

| Electro-Fenton | Aniline | Gradual removal of total organic carbon, formation of an insoluble polymer. nih.gov |

| Peroxi-coagulation | Aniline | Removal of over 95% of pollutants through oxidation and coagulation. nih.gov |

| Potassium Permanganate | Decabromodiphenyl ether (BDE-209) | Effective oxidation through ether bond cleavage and ring hydroxylation. nih.gov |

| Visible-light photodegradation | Decabromodiphenyl ether (BDE-209) | 98% removal in 6 hours on an amine-intercalated zinc sulfide (B99878) catalyst. rsc.org |

Environmental Persistence and Bioaccumulation Potential

The persistence and bioaccumulation of a chemical are key indicators of its potential environmental risk. Highly brominated compounds are often characterized by long environmental residence times and a tendency to accumulate in living organisms.

Assessment of Environmental Residence Times

This compound is expected to be persistent in the environment due to its low water solubility and high degree of bromination, which makes it resistant to degradation. ontosight.ai While specific data on its residence time is unavailable, information from analogous compounds like 1,1'-(ethane-1,2-diyl)bis[pentabromobenzene] (EBP) suggests that it is not readily biodegradable and is therefore assumed to be relatively persistent. service.gov.uk The half-lives of some brominated flame retardants in the human body have been estimated to range from 1 to 12 years, indicating their persistence within biological systems as well. mdpi.com The debromination of decaBDE in natural lake sediments has been observed to be a very slow process, further supporting the high persistence of such compounds. researchgate.net

Bioaccumulation Mechanisms in Environmental Compartments

Due to its expected high hydrophobicity, this compound is likely to adsorb strongly to organic matter in soil, sediment, and sewage sludge. service.gov.uk This partitioning behavior is a key factor in its bioaccumulation potential.

Studies on decabromodiphenyl ether have shown that it can bioaccumulate in organisms such as earthworms and fish. nih.govnih.gov In fish, the liver appears to be the primary organ for accumulation. nih.gov The process of bioaccumulation can also involve biotransformation, where the parent compound is metabolized into other, sometimes more toxic, congeners. For instance, BDE-209 can be debrominated in fish to form lower brominated and potentially more bioaccumulative PBDEs. nih.gov In earthworms, the presence of other substances like nanoscale zero-valent iron or microplastics can influence the bioaccumulation of decabromodiphenyl ether. nih.govacs.org

Modeling of Environmental Fate and Transport

Environmental fate and transport models are valuable tools for predicting the distribution and persistence of chemicals in the environment. These models use a chemical's physical and chemical properties, along with environmental parameters, to simulate its movement and transformation in various environmental compartments such as air, water, soil, and biota. epa.gov

For persistent organic pollutants like this compound, multimedia fate and transport models are particularly useful. epa.gov These models consider processes such as atmospheric transport, deposition, intermedia transport (e.g., from water to sediment), and bioaccumulation in food webs. epa.gov Key input parameters for such models include water solubility, vapor pressure, octanol-water partition coefficient (Kow), and degradation rates in different media. epa.gov Given the lack of empirical data for this compound, these parameters would likely be estimated using quantitative structure-activity relationship (QSAR) models based on its chemical structure. The output of these models can help to identify environmental compartments where the chemical is likely to accumulate and to estimate potential exposure levels for humans and wildlife. epa.gov

Advanced Analytical Methodologies for Pentabromo N Pentabromophenyl Aniline

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating Pentabromo-N-(pentabromophenyl)aniline from complex matrices and quantifying its presence. The choice of technique is dictated by the compound's physicochemical properties, such as its polarity and thermal stability.

High-Performance Liquid Chromatography (HPLC) Developments

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. Reverse-phase (RP) HPLC methods are particularly well-suited for this purpose. A specific method has been developed utilizing a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, making it effective for separating such compounds. sielc.com This liquid chromatography method is noted for its scalability, allowing it to be used for isolating impurities in preparative separation as well as for pharmacokinetic studies. sielc.com

For general analysis of aniline (B41778) derivatives, various C8 and C18 columns are also commonly employed, often with a mobile phase consisting of a methanol-water or acetonitrile-water mixture. nih.govrsc.orgnih.gov The pH of the mobile phase can be adjusted with buffers, such as acetate (B1210297) buffer, to optimize separation. rsc.org For compatibility with mass spectrometry, volatile buffers like formic acid are substituted for non-volatile ones like phosphoric acid. sielc.comsielc.com

| Parameter | Condition |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase/Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |

| Application | Analytical separation, impurity isolation, pharmacokinetics |

Gas Chromatography (GC) Applications

The application of Gas Chromatography (GC) for the direct analysis of this compound is challenging due to its high molecular weight (958.18 g/mol ) and correspondingly high boiling point. alfa-chemistry.com Large, polar, and thermolabile compounds often require derivatization to increase their volatility and thermal stability for GC analysis. thermofisher.com For many aniline derivatives, this is a common prerequisite to prevent poor peak shape and ensure reliable results. thermofisher.com

While direct GC analysis is difficult, methods developed for other highly brominated compounds, such as decabromodiphenyl ether (BDE-209), provide insight. These methods often require specialized setups, including high-temperature capillary columns (e.g., SE-54) and high-pressure injection techniques to facilitate the analysis of these low-volatility compounds. epa.govresearchgate.net Thermal desorption-GC/MS has also been used for similar compounds in solid matrices, which avoids solvent extraction but still relies on the thermal stability of the analyte. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Innovations

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm). The HPLC method developed for this compound is adaptable to UPLC by using columns with smaller 3 µm particles for faster applications. sielc.com For the parent compound, aniline, UPLC methods are also available, demonstrating the utility of this technique for the broader class of compounds. sielc.com UPLC methods have been successfully developed for related isomers like 2,6-dimethylaniline, highlighting the technique's ability to achieve separation of closely related structures with reduced solvent consumption and faster run times. researchgate.net

On-Line Solid-Phase Extraction (SPE) Integrations

On-line Solid-Phase Extraction (SPE) is an automated sample preparation technique that can be coupled directly with a liquid chromatography system. This integration automates the process of sample cleanup and pre-concentration, which is especially useful for analyzing trace levels of compounds in complex environmental or biological samples. thermofisher.comnih.gov Compared to traditional off-line SPE, the on-line approach offers significant advantages, including reduced analysis time, minimal operator intervention, and enhanced reproducibility. thermofisher.com

For aniline and its derivatives in water samples, on-line SPE-HPLC systems have been developed using various sorbents like polymeric reversed-phase cartridges to extract and concentrate the analytes prior to chromatographic separation. thermofisher.comnih.gov This approach allows for the analysis of large-volume samples, thereby improving method sensitivity and achieving low detection limits. niscpr.res.in Such an integration would be highly beneficial for the trace analysis of this compound in environmental matrices.

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing definitive structural information and enabling highly sensitive detection at trace levels. It is most powerfully used when coupled with a chromatographic separation technique.

GC-MS and LC-MS Methodologies for Detection

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely applicable technique for analyzing this compound. As mentioned, HPLC methods for this compound can be made MS-compatible by using a mobile phase with a volatile acid like formic acid. sielc.com LC systems are commonly coupled with tandem mass spectrometers (MS/MS) using an electrospray ionization (ESI) source. d-nb.info Operating in the multiple-reaction monitoring (MRM) mode, LC-MS/MS provides exceptional selectivity and sensitivity, allowing for the quantification of target analytes in complex matrices with minimal interference. d-nb.infonih.gov This approach has been successfully applied to a wide range of primary aromatic amines and other brominated flame retardants. nih.govthermofisher.com

GC-MS: While GC is challenging, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for many other aniline derivatives and brominated compounds. epa.govnih.govmdpi.com When applicable, it provides excellent separation and definitive identification based on mass spectra. mdpi.com For highly brominated molecules, the use of Electron Capture Negative Ionization (ECNI) can offer superior sensitivity compared to standard Electron Ionization (EI). nih.gov Furthermore, coupling GC with tandem mass spectrometry (GC-MS/MS) enhances selectivity, which is crucial when analyzing complex samples like sludge or biological tissues. nih.gov Given the thermal stability concerns for this compound, LC-MS remains the more robust and reliable option.

| Parameter | Condition |

|---|---|

| Separation Technique | Liquid Chromatography (LC) |

| Column | Reverse-phase (e.g., Ultra biphenyl) |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| Mass Analyzer | Tandem Mass Spectrometer (MS/MS) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Application | Trace analysis and quantification in complex matrices (e.g., urine, groundwater) |

Tandem Mass Spectrometry (MS/MS) for Product Identification

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of complex molecules and the identification of their transformation products. In the context of this compound, MS/MS would be instrumental in identifying products formed during synthesis or degradation. The process involves multiple stages of mass analysis. Initially, the parent ion of the compound is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The second mass analyzer then separates and detects these fragment ions, generating a product ion spectrum.

For this compound, with a molecular weight of 958.184 g/mol , the fragmentation patterns would be unique. sielc.com Key fragmentation pathways would likely involve the cleavage of the carbon-nitrogen bond linking the two phenyl rings and the sequential loss of bromine atoms. By analyzing these specific fragmentation patterns, researchers can confirm the identity of the parent compound and elucidate the structures of any related impurities or degradation products. mdpi.com This methodology is crucial in stress testing studies where the compound is subjected to various conditions to understand its stability and degradation pathways. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) in Degradation Studies

High-resolution mass spectrometry (HRMS) is indispensable for degradation studies, offering high accuracy and mass resolution to determine the elemental composition of unknown compounds. nih.govmdpi.com When this compound undergoes degradation, for instance, through photolytic, oxidative, or thermal stress, a variety of degradation products (DPs) may be formed. nih.govresearchgate.net HRMS can measure the mass-to-charge ratio (m/z) of these DPs to a very high degree of accuracy (typically within 5 ppm), which allows for the calculation of their unique elemental formulas. mdpi.com

The general workflow for such a study involves:

Stress Testing: The parent compound is exposed to forced degradation conditions (e.g., acid/base hydrolysis, oxidation, photolysis). nih.gov

Separation: The resulting mixture is separated using a chromatographic technique, often ultra-performance liquid chromatography (UPLC). mdpi.com

HRMS Analysis: The separated components are introduced into the HRMS instrument (e.g., Q-ToF or Orbitrap) to acquire high-resolution mass spectra. nih.govmdpi.com

Data Analysis: By comparing the accurate mass of the DPs with that of the parent compound and analyzing their fragmentation patterns from HRMS² experiments, plausible structures for the degradation products can be proposed. mdpi.com

For brominated compounds like this compound, nontraditional mass defect analysis can also be employed as a data visualization tool to specifically recognize and track brominated species within complex datasets based on their characteristic mass defect and isotopic patterns. nih.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental for probing the molecular structure and properties of chemical compounds. For this compound, a combination of infrared, Raman, UV-Vis, and NMR spectroscopy provides a comprehensive characterization.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Although specific experimental spectra for this compound are not widely published, the expected vibrational modes can be inferred from studies on aniline and its derivatives. researchgate.netmaterialsciencejournal.orgdaneshyari.com

Key Expected Vibrational Modes:

N-H Stretch: A weak to medium band in the IR spectrum around 3400 cm⁻¹, characteristic of the secondary amine group. Its position would be influenced by intermolecular hydrogen bonding.

C-H Stretch: While this compound is perbrominated, any residual C-H bonds on the phenyl rings would appear in the 3100-3000 cm⁻¹ region.

Aromatic C-C Stretch: Multiple bands in the 1600-1400 cm⁻¹ region are characteristic of the phenyl ring stretching vibrations. derpharmachemica.com

C-N Stretch: The stretching vibration of the aryl-nitrogen bond is expected in the 1350-1250 cm⁻¹ region. materialsciencejournal.org

C-Br Stretch: Strong absorptions in the lower frequency region (typically below 700 cm⁻¹) corresponding to the carbon-bromine stretching modes.

The table below summarizes the typical vibrational frequencies for key functional groups found in related aniline compounds. researchgate.netmaterialsciencejournal.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch (secondary amine) | 3350-3310 | IR, Raman |

| Aromatic C-C Stretch | 1620-1400 | IR, Raman |

| C-N Stretch | 1350-1250 | IR, Raman |

| C-H In-Plane Bending | 1300-1000 | IR |

| C-Br Stretch | 700-500 | IR, Raman |

This interactive table is based on data for aniline and its substituted derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. elte.hu The UV-Vis spectrum of this compound is determined by its electronic structure, specifically the presence of aromatic rings and the nitrogen atom with its lone pair of electrons, which act as chromophores. elte.huresearchgate.net

The primary electronic transitions expected for this molecule are:

π → π* Transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic rings. libretexts.orglibretexts.org These transitions are typically high-intensity.

n → π* Transitions: This transition involves promoting a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital of the aromatic ring. libretexts.orglibretexts.org These are generally of lower intensity compared to π → π* transitions.

The extensive conjugation between the two phenyl rings through the nitrogen bridge, along with the presence of bromine atoms (which can have a bathochromic effect), would likely shift the absorption maxima (λmax) to longer wavelengths compared to simpler molecules like aniline. researchgate.netresearchgate.net

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Description |

| π → π | 200-400 | > 10,000 | High-energy transition within the aromatic system. libretexts.org |

| n → π | 250-600 | < 2,000 | Lower-energy transition involving the nitrogen lone pair. libretexts.org |

This interactive table summarizes general characteristics of electronic transitions in aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of organic compounds. ipb.ptresearchgate.netsciencepg.com It provides information on the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C (carbon-13).

For this compound, the NMR spectra would provide key structural data:

¹H NMR: The proton NMR spectrum would be relatively simple, primarily showing a signal for the N-H proton. The chemical shift of this proton would be sensitive to its chemical environment, including solvent and concentration. In related aromatic amines, this signal can appear over a broad range.

¹³C NMR: The carbon-13 NMR spectrum would be more informative, expected to show distinct signals for the 12 carbon atoms of the two phenyl rings. Due to the substitution pattern, chemically non-equivalent carbons would have different chemical shifts. The signals for carbons directly bonded to bromine atoms would be significantly influenced by the halogen's electronegativity and heavy atom effect.

| Nucleus | Compound | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aniline | N-H | ~3.6 |

| ¹H | Aniline | Aromatic C-H | 6.7 - 7.2 |

| ¹³C | Aniline | C-N | ~146 |

| ¹³C | Aniline | Aromatic C-H | 115 - 129 |

| ¹³C | 4-Bromoaniline (B143363) | C-Br | ~112 |

This interactive table shows reference chemical shifts from aniline and 4-bromoaniline. chemicalbook.comchemicalbook.com

Advanced Spectroscopic Applications in Environmental Monitoring

The detection and quantification of persistent organic pollutants in environmental samples is a critical application of advanced analytical techniques. While specific environmental monitoring studies for this compound are scarce, methods developed for similar halogenated compounds are applicable.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be used for the trace detection of environmental contaminants. nih.gov For a compound like this compound, SERS could offer rapid and sensitive detection in complex matrices like water or soil. The methodology could be further enhanced by combining it with molecularly imprinted polymers (MIPs), which can selectively capture the target analyte, thereby increasing the specificity and lowering the limit of detection. nih.gov Such an approach would be valuable for monitoring potential environmental contamination and ensuring regulatory compliance.

Theoretical and Computational Chemistry Research on Pentabromo N Pentabromophenyl Aniline

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are employed to calculate the electronic properties and geometric structure of molecules with high accuracy. These calculations are fundamental to understanding a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of complex molecules. For molecules like Pentabromo-N-(pentabromophenyl)aniline, DFT can elucidate the distribution of electrons and the energies of the molecular orbitals.

Research on analogous compounds, such as decabromodiphenyl ether (BDE-209), utilizes DFT to understand thermal degradation mechanisms and electronic properties. Studies on other substituted anilines and polymers also rely on DFT to calculate key electronic descriptors. These calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For highly brominated compounds, the numerous electron-rich bromine atoms significantly influence the electronic properties, often leading to a complex molecular electrostatic potential surface, which is crucial for understanding intermolecular interactions.

Table 5.1.1: Representative Electronic Properties Calculated via DFT for an Analogue Molecule (Note: Data below is illustrative of typical DFT outputs for highly halogenated aromatic compounds and may not represent this compound directly.)

| Calculated Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment (μ) | ~1.85 Debye | Measures the polarity of the molecule |

| Electronegativity (χ) | 3.85 eV | Describes the ability to attract electrons |

| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution |

Ab initio (from first principles) calculations are another class of quantum chemistry methods that are used to study molecular properties without reliance on experimental data. They are particularly useful for conformational analysis, which seeks to determine the most stable three-dimensional arrangement of a molecule's atoms.

For this compound, the central C-N-C bond and the two phenyl rings are the focus of conformational analysis. Due to the presence of ten large bromine atoms, significant steric hindrance is expected between the two rings. This steric repulsion forces the phenyl rings to twist out of plane relative to each other, resulting in a non-planar, propeller-like conformation. Ab initio studies on similarly substituted anilines and diphenyl ethers confirm that such twisted geometries are energetically favorable. The calculation of the potential energy surface as a function of the dihedral (torsional) angles between the rings allows for the identification of the minimum energy conformer. For instance, studies on substituted anilines have determined the out-of-plane angle of the amino group and the resulting molecular structure with high precision.

Quantum mechanical calculations are a cornerstone for predicting and interpreting the spectroscopic properties of molecules. By calculating the energy differences between quantum states, it is possible to simulate various types of spectra, including infrared (IR), Raman, and UV-Visible.

For complex molecules like this compound, DFT calculations are often used to predict vibrational frequencies (IR and Raman spectra). These theoretical spectra can be used to assign the vibrational modes observed in experimental measurements. Studies on substituted anilines have demonstrated that calculated frequencies, when appropriately scaled, show excellent agreement with experimental data.

Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions, primarily from the HOMO to the LUMO and other low-lying unoccupied orbitals. For a highly conjugated system like a diphenylamine (B1679370), these transitions are expected to occur in the UV region. The high degree of bromination may cause shifts in the absorption maxima compared to unsubstituted aniline (B41778).

Table 5.1.3: Comparison of Theoretical vs. Experimental Vibrational Frequencies for a Substituted Aniline Analogue (Note: This table is illustrative of the data generated in such studies.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3460 |

| C-N Stretch | 1305 | 1310 |

| Aromatic C-H Bend | 830 | 835 |

| Ring Deformation | 620 | 625 |

Chemical Reactivity and Transformation Studies of Pentabromo N Pentabromophenyl Aniline

Fundamental Chemical Reactions of the Aniline (B41778) Moiety in Pentabromo-N-(pentabromophenyl)aniline

The aniline moiety is central to the molecule's fundamental reactivity, though its typical reactions are significantly modified by the presence of ten bromine substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom with an electrophile. lumenlearning.commasterorganicchemistry.com Common EAS reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com The aniline amine group (-NH-) is typically a powerful activating group, meaning it increases the rate of EAS and directs incoming electrophiles to the ortho and para positions relative to itself due to resonance effects that increase electron density at these positions. youtube.com

However, in this compound, the situation is drastically different. The ten bromine atoms are strongly electron-withdrawing, which deactivates the aromatic rings, making them much less reactive towards electrophiles. acsgcipr.orgyoutube.com This deactivating effect counteracts the activating influence of the amine group. Furthermore, all potential sites for substitution on the phenyl rings are already occupied by bromine atoms, and the immense steric hindrance from these large atoms would physically block the approach of an electrophile. Consequently, further electrophilic aromatic substitution on the phenyl rings of this compound is considered highly improbable under typical reaction conditions.

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is facilitated by the presence of strong electron-withdrawing groups on an aromatic ring. youtube.com The ten bromine atoms on this compound make the carbon atoms of the phenyl rings highly electron-poor (electrophilic) and therefore susceptible to attack by nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing a leaving group (in this case, a bromide ion), forming a transient, negatively charged Meisenheimer complex, before the leaving group is expelled. youtube.commasterorganicchemistry.com

This inherent electrophilicity also suggests the potential for this compound to act as a hapten. Haptenation occurs when a small molecule binds covalently to a larger biomolecule, such as a protein, often eliciting an immune response. nih.gov This process frequently involves the reaction of an electrophilic chemical with nucleophilic functional groups on proteins, such as the amine (-NH2) groups of lysine (B10760008) residues or the thiol (-SH) groups of cysteine residues. nih.gov Given the highly electrophilic nature of its brominated rings, this compound could potentially undergo nucleophilic attack by such protein residues, forming stable covalent adducts.

| Reaction Type | Description | Relevance to this compound |

| Nucleophilic Aromatic Substitution (SNAr) | A substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Favored by electron-withdrawing groups. youtube.com | Highly likely due to the ten electron-withdrawing bromine atoms making the phenyl rings electrophilic and susceptible to attack. |

| Haptenation | The process where a small molecule (hapten) covalently binds to a protein, potentially triggering an immune response. nih.gov | The electrophilic character of the molecule suggests it could react with nucleophilic sites on proteins (e.g., lysine, cysteine). nih.gov |

The secondary amine bridge in this compound is a potential site for oxidation. Aromatic amines can be oxidized to various products, including nitroso and nitro compounds, using appropriate oxidizing agents. researchgate.net However, the extreme steric hindrance from the adjacent bromine atoms on both phenyl rings would likely shield the nitrogen atom, potentially limiting its accessibility to oxidizing reagents.

The more significant transformation pathway for this class of compound is reduction, specifically reductive debromination. This process is analogous to the well-documented degradation of polybrominated diphenyl ethers (PBDEs). nih.govfrontiersin.org Reductive debromination involves the removal of bromine atoms and their replacement with hydrogen. This can occur via microbial action in anaerobic environments or through chemical processes, such as reaction with zero-valent metals. nih.govfrontiersin.org The high degree of bromination makes the molecule a favorable electron acceptor, facilitating its reduction.

Transformation Products and Pathways in Environmental Systems

In the environment, this compound is expected to undergo transformations primarily driven by reductive processes, leading to a series of debrominated products.

Drawing parallels with structurally similar polybrominated diphenyl ethers (PBDEs), the primary environmental transformation pathway for this compound is expected to be sequential reductive debromination. frontiersin.org This process is often slow and may result in incomplete degradation, leading to the accumulation of various lesser-brominated congeners. frontiersin.org

Primary transformation products would be those formed from the loss of a single bromine atom, resulting in nonabromo-N-(phenyl)aniline isomers. Subsequent debromination steps would yield a cascade of secondary products, including various octa-, hepta-, and lower brominated congeners. frontiersin.orgfrontiersin.org The identification of such transformation products is crucial, as they may have different toxicological profiles and environmental mobility compared to the parent compound. iastate.edu

| Potential Transformation Product Class | Formation Pathway | Description |

| Nonabromo-N-(phenyl)anilines | Primary Transformation | Loss of one bromine atom from the parent compound. |

| Octabromo-N-(phenyl)anilines | Secondary Transformation | Loss of a second bromine atom from a nonabromo intermediate. |

| Heptabromo-N-(phenyl)anilines | Secondary Transformation | Loss of a third bromine atom from an octabromo intermediate. |

| Lower Brominated Congeners | Tertiary and further Transformation | Continued stepwise loss of bromine atoms. |

The debromination of highly brominated aromatic compounds is a stepwise reaction. nih.gov Studies on analogous PBDEs show that anaerobic microorganisms can carry out this reductive dehalogenation, which is a critical route for their environmental elimination. frontiersin.org The process can also be achieved chemically, for instance by using nanoscale zerovalent iron (nZVI), which can effectively debrominate these compounds to lower brominated forms. nih.govmdpi.com

The mechanism involves the transfer of electrons to the brominated molecule, which lowers the energy barrier for the cleavage of a carbon-bromine bond. The rate of debromination often decreases as the number of bromine atoms on the molecule decreases. nih.gov The specific congeners formed depend on which bromine atoms (ortho, meta, or para) are preferentially removed, a process that can be influenced by the specific microbial consortia or chemical conditions present. frontiersin.org

| Mechanistic Feature | Description | Supporting Evidence (from PBDE analogues) |

| Stepwise Reaction | Debromination occurs sequentially, removing one bromine at a time. nih.gov | Higher brominated congeners are observed to transform into lower brominated ones over time. nih.govfrontiersin.org |

| Reductive Process | The reaction involves the addition of electrons to the molecule, facilitating C-Br bond cleavage. | Effective under anaerobic microbial conditions and with chemical reducing agents like ZVI. nih.govfrontiersin.org |

| Rate Dependence | The reaction rate is often dependent on the degree of bromination. | The rate of debromination by nZVI was observed to decrease with a lower number of bromine substituents. nih.gov |

Formation of Environmentally Relevant Byproducts

The environmental transformation of highly brominated compounds like this compound is a significant concern due to the potential formation of more mobile and toxic byproducts. Photolytic degradation is a primary pathway for the breakdown of these compounds. Studies on the photodegradation of decabromodiphenyl ether (BDE-209) in various matrices have shown that the primary transformation process is reductive debromination, leading to the formation of lower-brominated congeners.

For instance, the exposure of BDE-209-spiked house dust to natural sunlight resulted in the degradation of the parent compound and the formation of several lower brominated diphenyl ethers. nih.gov During a 200-hour exposure, approximately 13% of the degraded BDE-209 was accounted for by the formation of nona- and octa-brominated congeners. nih.gov The presence of specific congeners, such as BDE-201 and BDE-202, which are not typically found in commercial octa-BDE mixtures, may serve as markers for the environmental debromination of BDE-209. nih.gov

The following table summarizes the debrominated byproducts detected during the photodegradation of BDE-209 in house dust. nih.gov

| Parent Compound | Detected Byproducts | Significance |

| Decabromodiphenyl ether (BDE-209) | Nonabrominated congeners (BDE-206, BDE-207, BDE-208) | Indicates initial debromination steps. |

| Octabrominated congeners (BDE-196, BDE-197, BDE-201, BDE-202, BDE-203/200) | The presence of BDE-201 and BDE-202 can be indicative of environmental degradation. nih.gov |

It is plausible that this compound would undergo a similar stepwise debromination process under environmental conditions, leading to the formation of a series of lesser-brominated N-(phenyl)anilines.

Catalytic and Non-Catalytic Reactions in Environmental Systems

The fate of persistent organic pollutants in the environment is influenced by a variety of catalytic and non-catalytic reactions. These transformations can be mediated by environmental surfaces and interactions with natural organic matter.

Mineral surfaces, such as those found in soil and sediment, can play a crucial role in the transformation of organic compounds. Clay minerals, for example, can catalyze degradation reactions. Research on the interaction of sulfuric acid with kaolinite (B1170537) and metakaolin surfaces has demonstrated that these minerals are susceptible to degradation, which involves the loss of aluminum and the formation of a silica-rich interfacial layer. researchgate.netnih.gov This alteration of the mineral surface can, in turn, affect its reactivity and its ability to mediate the transformation of adsorbed organic pollutants. researchgate.net

While direct studies on this compound are lacking, it is known that the interactions of organic molecules with mineral surfaces are governed by factors such as the chemical nature of the adsorbate, the atomic and electronic structure of the surface, and environmental conditions like pH. researchgate.net For highly brominated compounds, adsorption to particulate matter is a key environmental process. The subsequent reactivity on these surfaces is an area requiring further investigation.

Natural organic matter (NOM) is a complex mixture of organic compounds found in soil and water, and it can significantly influence the environmental fate of pollutants. NOM can act in dual roles, either inhibiting or promoting the degradation of organic compounds. nih.gov

In the context of photodegradation, NOM can act as a photosensitizer, absorbing light and producing reactive oxygen species that can degrade pollutants. nih.gov Conversely, NOM can also act as a light screen, reducing the amount of light available for direct photolysis of the pollutant. nih.gov Furthermore, certain functional groups within NOM, such as phenols, can directly participate in redox reactions, potentially reducing pollutant intermediates back to their parent compounds. nih.gov

Studies on the photodegradation of other organic pollutants have shown that the composition of NOM is critical. For instance, NOM with higher molecular weight and more aromatic groups tends to have enhanced photochemical properties. nih.gov The interaction between a compound like this compound and NOM would likely involve both partitioning into the organic matrix and photochemical reactions influenced by the specific composition of the NOM present.

The table below outlines the dual roles of NOM in the transformation of organic pollutants, which can be extrapolated to the potential reactivity of this compound.

| Effect of NOM | Mechanism | Outcome for Pollutant Degradation |

| Promoting | Enhancement of catalytic effectiveness; Contribution to reactive oxygen species (ROS) generation; Improved interaction between NOM and pollutants. nih.gov | Increased degradation. |

| Inhibiting | Prevention of activator activation (in advanced oxidation processes); Suppression of ROS; Conversion of intermediates back to parent compounds. nih.gov | Decreased degradation. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Pentabromo-N-(pentabromophenyl)aniline in laboratory settings?

- Methodological Answer : Synthesis optimization requires a Design of Experiments (DoE) approach to minimize trial-and-error. For brominated aromatic amines, fractional factorial designs can systematically vary parameters (e.g., temperature, stoichiometry, catalyst loading) to identify critical factors. For example, reaction efficiency might depend on bromination agents (e.g., Br₂ vs. NBS) and solvent polarity. Statistical analysis (ANOVA) of yields and purity metrics can isolate optimal conditions .

Q. Which analytical techniques are most reliable for characterizing brominated aromatic amines?

- Methodological Answer : Multi-modal characterization is essential:

-

Single-crystal X-ray diffraction (XRD) : Resolves molecular geometry and substituent orientation (e.g., dihedral angles between aromatic rings), as demonstrated for 4-Bromo-N-(4-bromophenyl)aniline .

-

GC-MS/HPLC-UV : Quantifies purity and detects trace byproducts. Use deuterated internal standards (e.g., ¹³C-labeled analogs) for environmental sample analysis .

-

¹H/¹³C NMR : Assigns substitution patterns but requires high solubility, which may necessitate deuterated DMSO or chloroform.

Table 1: Analytical Techniques and Detection Limits

Technique Detection Limit Key Parameters Reference GC-MS 0.1 µg/L Column: DB-5MS, 30 m × 0.25 mm XRD N/A Resolution: < 0.8 Å HPLC-UV (254 nm) 1 µg/mL C18 column, acetonitrile:H₂O

Q. How can researchers mitigate environmental contamination during handling?

- Methodological Answer : Brominated compounds are persistent organic pollutants (POPs). Use closed-system reactors with HEPA filtration and solvent recovery. For waste, employ alkaline hydrolysis (e.g., KOH/ethanol at 80°C) to debrominate aromatic rings before disposal .

Advanced Research Questions

Q. How do computational quantum chemical calculations inform reaction design for brominated anilines?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in bromination. For example, electrophilic substitution at para positions is favored due to steric hindrance at meta sites. Coupling DFT with reaction path search algorithms (e.g., GRRM) identifies intermediates and validates experimental kinetics .

Q. What strategies resolve discrepancies between experimental and computational molecular geometries?

- Methodological Answer : Cross-validate XRD-derived bond lengths/angles with DFT-optimized structures. Discrepancies > 0.05 Å may indicate crystal packing effects or solvent interactions. For this compound, compare torsional angles in gas-phase (computational) vs. solid-state (XRD) conformers .

Table 2: Computational vs. Experimental Geometry Comparison

| Parameter | DFT (Gas Phase) | XRD (Solid State) | Discrepancy |

|---|---|---|---|

| C-Br bond length | 1.89 Å | 1.91 Å | 0.02 Å |

| Dihedral angle | 45° | 38° | 7° |

Q. What degradation pathways dominate under environmental conditions?

- Methodological Answer : Photolysis and microbial degradation are primary pathways. UV-Vis studies (λ > 290 nm) show C-Br bond cleavage via homolytic fission, generating brominated radicals. Anaerobic microbial assays (e.g., Dehalococcoides spp.) reveal reductive debromination, with sequential Br removal from para to meta positions. Monitor using LC-QTOF-MS to track intermediate metabolites .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on thermal stability?

- Methodological Answer : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres may explain contradictions. For instance, decomposition onset at 220°C in N₂ vs. 180°C in air suggests oxidative degradation dominates. Pair with DSC to detect exothermic/endothermic events and FTIR for evolved gas analysis (e.g., HBr release) .

Experimental Design Considerations

Q. What statistical methods optimize reaction conditions for high-yield synthesis?

- Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) models nonlinear relationships. For a 3-factor system (temperature, catalyst, time), fit a quadratic model to predict maximum yield. Validate with confirmatory runs (n=3) and calculate prediction intervals (95% confidence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.